(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride

Description

IUPAC Nomenclature and Structural Representation

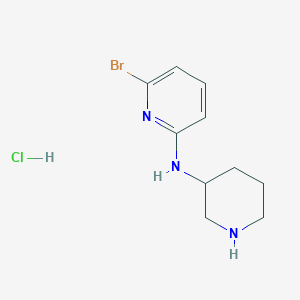

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its molecular structure and functional group arrangements. According to chemical database records, the compound is officially designated as 6-bromo-N-(piperidin-3-yl)pyridin-2-amine hydrochloride. This nomenclature clearly indicates the presence of a bromine substituent at the 6-position of the pyridine ring, with an amino linkage connecting to the 3-position of a piperidine ring system, forming the hydrochloride salt.

The structural representation of this compound reveals a complex heterocyclic system where the pyridine ring serves as the central aromatic framework. The bromine atom occupies the 6-position relative to the nitrogen atom in the pyridine ring, while the amino group at the 2-position provides connectivity to the saturated piperidine ring through a nitrogen-nitrogen linkage. The three-dimensional arrangement of these components creates a rigid molecular framework that influences the compound's physical and chemical properties. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms, typically the piperidine nitrogen, which enhances the compound's stability and solubility characteristics compared to its free base form.

The molecular architecture demonstrates the integration of both aromatic and aliphatic nitrogen-containing heterocycles, creating a bifunctional system with distinct electronic and steric properties. The spatial arrangement of the functional groups allows for potential intermolecular interactions through hydrogen bonding, particularly involving the protonated nitrogen center and the chloride counterion. This structural complexity contributes to the compound's unique chemical behavior and distinguishes it from simpler brominated pyridine or piperidine derivatives.

Properties

IUPAC Name |

6-bromo-N-piperidin-3-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3.ClH/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMNUGMLZZGBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=NC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671525 | |

| Record name | 6-Bromo-N-(piperidin-3-yl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185319-74-7 | |

| Record name | 6-Bromo-N-(piperidin-3-yl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula CHClBrN and a molecular weight of 292.61 g/mol. It features a brominated pyridine moiety linked to a piperidine structure, which is significant for its biological interactions.

Research indicates that compounds with similar structures can interact with various biological targets. For instance, the presence of a piperidine ring often enhances binding affinity to receptors or enzymes involved in neurotransmission or metabolic processes.

Target Interactions

- Serotonin Receptors : Compounds related to (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine have been studied for their ability to activate serotonin receptors, particularly 5-HT, which are implicated in migraine treatment .

- Cyclin G-associated Kinase (GAK) : Some derivatives have shown potential as inhibitors of GAK, which plays a role in viral infections such as dengue .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

- Dengue Virus Inhibition : A study evaluated the antiviral properties of piperidine derivatives, showing that certain substitutions could enhance activity against dengue virus with effective concentrations ranging from 0.18 to 6.38 μM .

- Migraine Treatment : Research into compounds activating the 5-HT receptor has indicated that structural modifications can lead to significant improvements in efficacy for migraine relief, highlighting the relevance of piperidine derivatives like this compound .

Research Findings

Recent studies have focused on optimizing the biological activity of pyridine and piperidine derivatives:

- Structure Activity Relationship (SAR) : Modifications on the piperidine and pyridine rings have been shown to significantly alter potency and selectivity against target enzymes and receptors .

- Toxicity and Pharmacokinetics : Investigations into the toxicity profiles reveal that many derivatives exhibit low cytotoxicity at therapeutic doses, with favorable pharmacokinetic properties such as oral bioavailability and metabolic stability .

Scientific Research Applications

Medicinal Chemistry

(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is primarily used as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to derivatives with varied biological activities. The presence of the bromine atom at the 6-position of the pyridine ring is particularly significant for enhancing interactions with biological targets.

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. It has been studied for its binding affinity to various receptors and enzymes, suggesting potential therapeutic applications in treating conditions such as:

- Migraine : The compound may interact with serotonin receptors, which are crucial in migraine pathophysiology.

- Anxiety Disorders : Its influence on neurotransmission could make it a candidate for treating anxiety-related disorders.

Synthetic Routes

Several synthetic methods have been developed for preparing this compound, including:

- Bromination of Pyridine : The initial step typically involves brominating pyridine derivatives to introduce the bromine atom at the desired position.

- Piperidine Coupling : Following bromination, coupling reactions with piperidine derivatives are performed to form the final amine structure.

These synthetic routes are essential for producing the compound in sufficient quantities for research and potential therapeutic applications .

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound:

- Serotonin Receptor Interaction : A study demonstrated that compounds similar to (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amines showed promising binding affinities towards serotonin receptors, indicating potential use in treating migraines and other serotonin-related disorders .

- In Vivo Characterization : Research involving animal models has indicated that this compound may effectively modulate neurotransmitter levels, providing insights into its possible use as an anxiolytic agent .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 of the pyridine ring participates in aromatic nucleophilic substitution (SNAr) under controlled conditions. Key findings include:

-

Mechanistic Insight : Copper(I) oxide catalyzes amination by facilitating electron transfer, enabling substitution at lower temperatures (≤80°C) while avoiding product discoloration .

Cross-Coupling Reactions

The bromopyridine moiety enables transition-metal-catalyzed couplings :

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst System | Product | Application Example |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 6-Aryl-pyridin-2-yl-piperidine derivatives | Pharmaceutical intermediates |

-

Optimization : Continuous flow chemistry improves scalability, achieving 90% conversion in ≤30 minutes.

Buchwald-Hartwig Amination

| Amine Reagent | Ligand System | Product | Key Advantage |

|---|---|---|---|

| Morpholine | Xantphos/Pd(OAc)₂, toluene | 6-(Morpholin-4-yl)-pyridin-2-yl derivatives | Enhanced binding affinity |

Amidation and Acylation

The piperidine amine undergoes acylations with electrophilic reagents:

-

Critical Note : Excess acyl chloride (1.2 eq) ensures complete conversion, with HCl byproduct removed via aqueous washes .

Acid-Base Reactions

The hydrochloride salt demonstrates reversible pH-dependent behavior:

| Condition | Observation | Application |

|---|---|---|

| Neutralization (pH 7-8) | Freebase precipitation | Solubility modulation for HPLC analysis |

| Acidic media (pH < 3) | Salt stability enhancement | Long-term storage formulations |

-

pKa Data : Pyridine N (pKa ≈ 2.8), Piperidine NH⁺ (pKa ≈ 10.5).

Biological Interactions

While not a direct chemical reaction, the compound modulates biological systems through:

-

Receptor Binding : The bromine atom and piperidine nitrogen interact with serotonin receptors (5-HT₃/5-HT₄), altering ion channel gating.

-

Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC₅₀ = 12 µM for CDK2).

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Applications |

|---|---|---|---|---|---|

| (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride | C₁₀H₁₅ClBrN₃ | 292.61 | Bromopyridine, Piperidine | 1185319-74-7 | Kinase inhibitors, receptor modulation |

| (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride | C₉H₁₄ClFN₄ | 244.69 | Fluoropyrimidine, Piperidine | N/A | Anticancer agents, enzyme inhibitors |

| 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride | C₁₂H₂₀ClN₅OS | 337.84 | Ethoxy-pyrimidine, Methylthio group | N/A | Antimicrobial agents, agrochemicals |

| (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride | C₉H₁₂Cl₂N₄ | 271.13 | Chloropyridazine, Piperidine | N/A | CNS drug candidates, metabolic studies |

| (3,4-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride | C₁₂H₁₅Cl₃N₂ | 313.62 | Dichlorobenzyl, Piperidine | 886497-67-2 | Discontinued (formerly antipsychotics) |

Key Observations :

- Bromine vs.

- Pyridine vs. Pyrimidine Cores : Pyridine-based compounds (e.g., the target) exhibit distinct electronic properties compared to pyrimidine derivatives (e.g., fluoropyrimidine analogue), influencing solubility and metabolic stability .

- Functional Group Variations : Ethoxy and methylthio groups in the pyrimidine analogue (C₁₂H₂₀ClN₅OS) introduce steric bulk, which may reduce bioavailability compared to the bromopyridine derivative .

Commercial Availability and Pricing

| Compound | Catalog Price (USD) | Supplier |

|---|---|---|

| This compound | Inquire (500 mg) | CymitQuimica |

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | $400/g | Catalog (2017) |

| (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol | Discontinued | Fluorochem |

Note: The target compound is niche and typically sourced via custom synthesis, whereas halogenated pyridines (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) are commercially available at premium prices .

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through:

- Preparation or procurement of 6-bromo-substituted pyridin-2-amine derivatives as key intermediates.

- Functionalization of the piperidin-3-yl-amine component.

- Coupling of the two fragments under controlled conditions.

- Isolation of the hydrochloride salt form to enhance stability and purity.

Preparation of 6-Bromo-pyridin-2-amine Intermediates

6-Bromo-pyridin-2-amine is a crucial starting material, and its preparation or procurement is well-documented:

- Direct synthesis via substitution or ring functionalization : 6-bromo-2-aminopyridine can be prepared by selective bromination of pyridin-2-amine or by amination of 6-bromopyridine derivatives.

- Representative synthesis example : Reaction of 2-amino-6-bromopyridine with 1,1,3-trichloroacetone in dimethoxyethane under nitrogen, heated to 65°C for 2–4 hours, followed by acid treatment and pH adjustment, yields 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde in 50–72% yield.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction of 2-amino-6-bromopyridine with 1,1,3-trichloroacetone in dimethoxyethane, 25–65°C, 2–4 h | Dimethoxyethane, N2 atmosphere | 72% | Followed by acid treatment and filtration |

| Reflux in ethanol, then aqueous calcium carbonate treatment | Ethanol reflux, CaCO3 | 50% | Purification step |

This intermediate can be further transformed or purified for subsequent coupling steps.

Piperidin-3-yl-amine Functionalization and Coupling

The piperidin-3-yl-amine moiety is typically introduced via nucleophilic substitution or amination reactions:

- The coupling of 6-bromo-pyridin-2-yl derivatives with piperidin-3-amine or its salts is performed in the presence of suitable bases and solvents.

- Bases used include inorganic bases such as sodium carbonate, potassium carbonate, or organic bases; solvents include 1,4-dioxane, ethanol, or dichloromethane.

- Catalysts such as tetrakis(triphenylphosphine)palladium(0) may be employed for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperidinyl amine to the bromopyridine ring.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Palladium-catalyzed amination of 6-bromopyridin-2-amine with piperidin-3-amine | Pd(PPh3)4, Na2CO3, 1,4-dioxane/water, 95°C, inert atmosphere | ~28–64% | Cross-coupling under reflux or microwave heating |

| Reaction with acid addition salts of piperidin-3-amine in presence of bases | Suitable base, solvent (e.g., ethanol, DCM) | Variable | Salt forms improve solubility and reaction control |

Formation of Hydrochloride Salt

- The hydrochloride salt is typically formed by treatment of the free base amine with hydrochloric acid in an appropriate solvent, often after purification.

- This step enhances the compound’s stability, crystallinity, and ease of handling.

- Drying under controlled temperature (e.g., 50°C for 16 hours) ensures removal of residual solvents and formation of a pure hydrochloride salt.

Representative Experimental Data Summary

Notes on Reagents and Conditions

- Bases : Inorganic bases such as sodium carbonate, potassium carbonate, sodium bicarbonate, and organic bases are commonly used to neutralize acids formed during coupling and to facilitate nucleophilic substitution.

- Solvents : Polar aprotic solvents like 1,4-dioxane, dichloromethane, and ethanol-water mixtures are favored for their ability to dissolve reactants and stabilize intermediates.

- Catalysts : Palladium-based catalysts enable efficient amination of aryl bromides under mild conditions, improving yield and selectivity.

- Temperature : Reactions typically require moderate heating (70–120°C) to achieve completion within practical timeframes.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Yield Range | Purpose |

|---|---|---|---|---|

| Synthesis of 6-bromo-pyridin-2-amine | Bromopyridine derivatives, amination agents | 25–65°C, 2–15 h | 50–72% | Intermediate preparation |

| Coupling with piperidin-3-amine | Pd catalyst, base, solvent | 95–120°C, inert atmosphere | 28–64% | Formation of target amine linkage |

| Hydrochloride salt formation | HCl, solvent | RT to 50°C, drying | Quantitative | Salt formation for stability |

Q & A

Q. What are the common synthetic routes for (6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride?

- Methodological Answer : The synthesis typically involves coupling a bromo-substituted pyridine derivative with a piperidine-3-amine precursor. For example, 6-bromo-2-chloropyridine reacts with piperidin-3-yl-amine under basic conditions (e.g., sodium hydride or potassium carbonate) to form the amine linkage. Subsequent treatment with hydrochloric acid yields the hydrochloride salt . Key Steps :

- Reagents : 6-bromo-2-chloropyridine, piperidin-3-yl-amine, base (e.g., NaH).

- Conditions : Reflux in anhydrous solvent (e.g., THF or DMF) under inert atmosphere.

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, respectively. For instance, the pyridine ring protons resonate as distinct downfield signals, while piperidine protons appear as multiplet clusters .

- X-ray Crystallography : Resolves spatial arrangements of atoms, confirming the bromine substitution on pyridine and the piperidine-amine linkage .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] peak at 290.1 for CHBrN·HCl).

Advanced Research Questions

Q. How do reaction conditions influence substitution patterns in derivatives of this compound?

- Methodological Answer : Substitution reactions are sensitive to steric and electronic factors:

- Nucleophilic Aromatic Substitution (SNAr) : The bromine atom at the pyridine 6-position is susceptible to displacement by nucleophiles (e.g., amines, thiols). Reaction rates depend on the leaving group’s electronegativity and solvent polarity. Polar aprotic solvents (e.g., DMSO) enhance reactivity .

- Piperidine Ring Modifications : The piperidine nitrogen can undergo alkylation or acylation. Steric hindrance from the pyridine ring may require elevated temperatures or catalysts (e.g., DMAP) for efficient conversion .

Q. Example Reaction Table :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO, HO | Pyridine N-oxide |

| Reduction | NaBH, MeOH | Piperidine alcohol |

| SNAr | Benzylamine, DMSO | 6-(Benzylamino) derivative |

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use validated in vitro models (e.g., receptor binding assays with controls for non-specific interactions).

- Purity Verification : HPLC (>98% purity) and elemental analysis to rule out confounding impurities .

- Dose-Response Curves : Establish EC/IC values across multiple replicates to ensure reproducibility.

Q. What computational methods support the design of analogs with enhanced binding affinity?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the bromine’s hydrophobic pocket occupancy and hydrogen bonding via the amine group .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal functional groups .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest feasible synthetic routes for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.